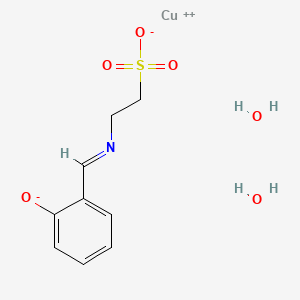
Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate is a coordination compound featuring a copper(II) ion complexed with a Schiff base ligand derived from 2-hydroxybenzaldehyde and ethane sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate typically involves the reaction of 2-hydroxybenzaldehyde with ethane sulfonic acid to form the Schiff base ligand. This ligand is then reacted with a copper(II) salt, such as copper(II) sulfate or copper(II) chloride, in an aqueous medium to form the desired complex. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate can undergo various chemical reactions, including:
Ligand Exchange Reactions: The copper(II) ion can participate in ligand exchange reactions, where the Schiff base ligand is replaced by other ligands such as ammonia or chloride ions.
Redox Reactions: The copper(II) center can undergo redox reactions, where it is reduced to copper(I) or oxidized to copper(III) under appropriate conditions.
Common Reagents and Conditions
Ligand Exchange: Reagents such as ammonia (NH₃) or hydrochloric acid (HCl) can be used to facilitate ligand exchange reactions.
Redox Reactions: Reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed for redox reactions.
Major Products
Ligand Exchange: Products include new copper complexes with different ligands, such as tetraamminediaquacopper(II) ions.
Redox Reactions: Products include copper(I) or copper(III) complexes, depending on the reaction conditions.
Scientific Research Applications
Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate involves its interaction with biological molecules, particularly DNA. The copper(II) ion can coordinate with the phosphate backbone of DNA, leading to cleavage of the DNA strands. This interaction is facilitated by the Schiff base ligand, which enhances the binding affinity of the copper(II) ion to DNA . Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Nickel and Cobalt Complexes: Complexes of nickel(II) and cobalt(II) with similar Schiff base ligands have been studied for their structural and biological properties.
Other Copper(II) Complexes: Copper(II) complexes with different Schiff base ligands, such as those derived from salicylaldehyde and ethylenediamine, exhibit similar coordination chemistry and biological activities.
Uniqueness
Aqua-2-(N-2-hydroxybenzylideneimino)ethane sulfonic acid copper(II) monohydrate is unique due to the presence of the ethane sulfonic acid moiety, which imparts water solubility and enhances its interaction with biological molecules. This makes it a promising candidate for applications in medicinal chemistry and biochemistry.
Properties
CAS No. |
126047-10-7 |
|---|---|
Molecular Formula |
C9H13CuNO6S |
Molecular Weight |
326.82 g/mol |
IUPAC Name |
copper;2-[(2-oxidophenyl)methylideneamino]ethanesulfonate;dihydrate |
InChI |
InChI=1S/C9H11NO4S.Cu.2H2O/c11-9-4-2-1-3-8(9)7-10-5-6-15(12,13)14;;;/h1-4,7,11H,5-6H2,(H,12,13,14);;2*1H2/q;+2;;/p-2 |
InChI Key |
FMLBCZUPAMGHDT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCS(=O)(=O)[O-])[O-].O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















